N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide
Description
The compound N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide features a hybrid heterocyclic scaffold combining a [1,2,4]triazolo[4,3-a]pyridine core with a 3-methyl-1,2,4-oxadiazole substituent at the 8-position. Its synthesis likely involves coupling reactions between the triazolopyridine-oxadiazole intermediate and the substituted benzoyl chloride, followed by crystallization (methods like SHELX may be employed for structural validation, as inferred from general practices ).
Properties
IUPAC Name |
N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O3/c1-10-23-17(30-26-10)12-6-4-8-27-14(24-25-15(12)27)9-22-16(28)11-5-2-3-7-13(11)29-18(19,20)21/h2-8H,9H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTXEULVRLRCBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=CC=CC=C4OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H16N8O2F3
- Molecular Weight : 352.35 g/mol
- CAS Number : 2034349-55-6
Anticancer Activity
Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives in anticancer applications. The specific structure of this compound suggests that it may interact with various biological targets involved in cancer proliferation.
- Inhibition of Key Enzymes :
- Cell Line Studies :
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated potential antimicrobial activity. Research indicates that derivatives of oxadiazoles exhibit moderate to strong activity against a range of bacterial strains.
Antimicrobial Efficacy Data
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(...)-benzamide | S. aureus | 32 µg/mL |
| N-(...)-benzamide | E. coli | 64 µg/mL |
| N-(...)-benzamide | P. aeruginosa | 16 µg/mL |
Note: Values are indicative and derived from comparative studies on similar compounds.
Study 1: Anticancer Properties
A study conducted by researchers focused on a series of oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly enhanced anticancer activity. The study emphasized the importance of structural variations in achieving selective cytotoxicity against cancer cells while minimizing effects on normal cells .
Study 2: Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of related compounds using the agar well diffusion method. Results indicated that certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development into therapeutic agents for infectious diseases .
Comparison with Similar Compounds
Key Structural Features and Functional Group Analysis
Critical Structural Differences and Implications
In contrast, the tetrahydro-pyran-thiazole core in introduces conformational flexibility, possibly favoring interactions with nuclear receptors . The partially saturated triazolopyridine in may reduce metabolic oxidation but could limit aromatic interactions compared to the fully aromatic target compound .
Substituent Effects: Trifluoromethoxy (Target) vs. Chloro and Trifluoropropoxy (): These substituents likely increase steric bulk and electron-withdrawing effects, which could enhance target affinity but reduce solubility .
Pharmacophore Diversity: The hydroxyamino-thioethyl group in suggests metal-chelating or antioxidant properties, diverging from the enzyme-targeting focus of the other compounds .
Research Findings and Hypotheses
- Target Compound : The triazolopyridine-oxadiazole scaffold is prevalent in kinase inhibitors (e.g., JAK/STAT pathways). The trifluoromethoxy group may mitigate phase I metabolism, extending half-life compared to compounds with labile substituents like chloro .
- Compound : The association with NCOR2/HDAC10 implies epigenetic modulation, distinct from the target compound’s probable enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
